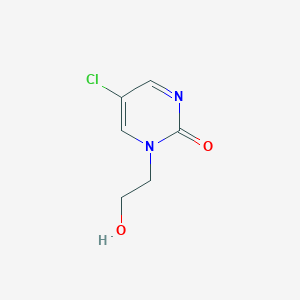
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and chloro functional groups in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one typically involves the reaction of 5-chloropyrimidine-2,4-dione with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-5-chloropyrimid-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-pyrimidin-2-one.
Substitution: Formation of 1-(2-hydroxyethyl)-5-aminopyrimid-2-one or 1-(2-hydroxyethyl)-5-thiopyrimid-2-one.
科学的研究の応用
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of 5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Another heterocyclic compound with similar functional groups but different ring structure.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyl groups and an imidazole ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: A related compound with a different alkyl substitution pattern.
Uniqueness
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one is unique due to its specific combination of hydroxyl and chloro groups on a pyrimidine ring. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
特性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC名 |
5-chloro-1-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-6(11)9(4-5)1-2-10/h3-4,10H,1-2H2 |
InChIキー |
JWOPJGIPMCQVPP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)N1CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


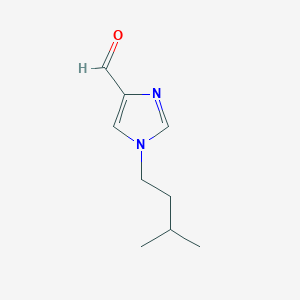
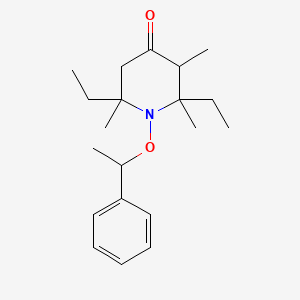
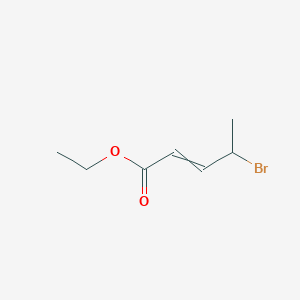
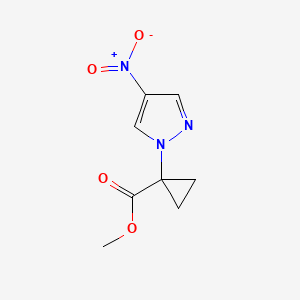
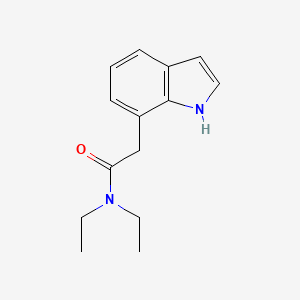
![1,4-Dioxaspiro[4.5]dec-7-ene-8-methanol, 7,9,9-trimethyl-](/img/structure/B8485575.png)
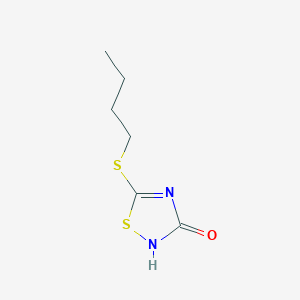
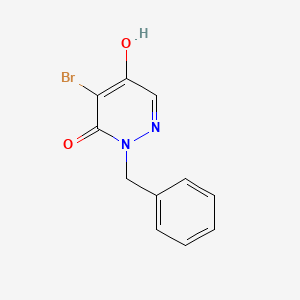
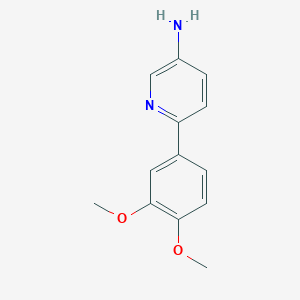
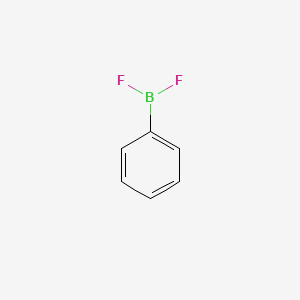

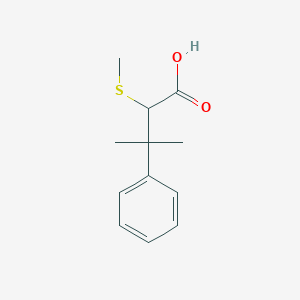
![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)

